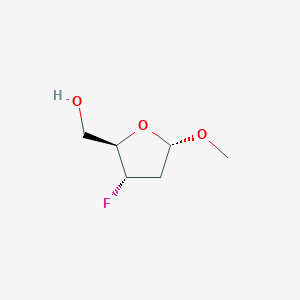
((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol: is a synthetic organic compound characterized by its unique tetrahydrofuran ring structure with a fluorine and methoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, often a sugar derivative or a protected tetrahydrofuran.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxylation: The methoxy group is introduced using methanol in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the fluorine atom to a hydrogen atom.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: De-fluorinated or de-methoxylated derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its unique structure.
Biomolecular Probes: Used in the design of probes for studying biological systems.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antiviral and Antibacterial Agents: Studied for its activity against various pathogens.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Potential use in the synthesis of agrochemical agents.
Mechanism of Action
The mechanism of action of ((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes or receptors. The methoxy group can enhance the compound’s solubility and membrane permeability, facilitating its transport within biological systems. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
((2R,3S,5S)-3-Fluoro-5-methoxytetrahydrofuran-2-yl)methanol: can be compared with other fluorinated tetrahydrofuran derivatives, such as:
Uniqueness:
- The presence of both fluorine and methoxy groups in this compound makes it unique compared to other similar compounds. The fluorine atom enhances the compound’s stability and binding affinity, while the methoxy group improves its solubility and bioavailability. This combination of properties makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C6H11FO3 |
|---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methanol |
InChI |
InChI=1S/C6H11FO3/c1-9-6-2-4(7)5(3-8)10-6/h4-6,8H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
InChI Key |
UEILYZCGIZNXGU-JKUQZMGJSA-N |
Isomeric SMILES |
CO[C@@H]1C[C@@H]([C@H](O1)CO)F |
Canonical SMILES |
COC1CC(C(O1)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


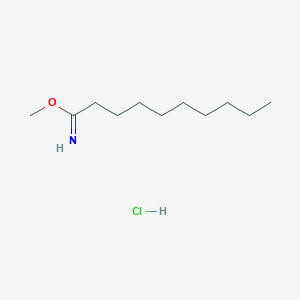
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
![4-Methyl-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B12955249.png)
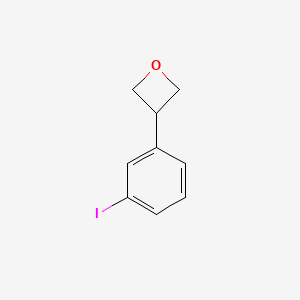
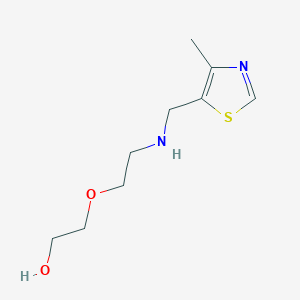
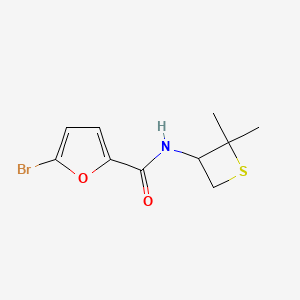
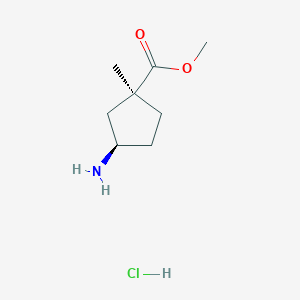

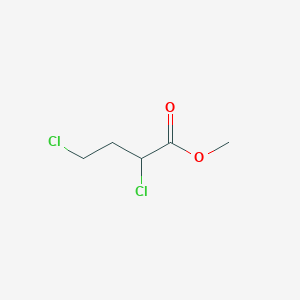
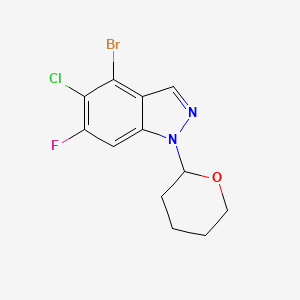
![4-(6-(4-Hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide](/img/structure/B12955293.png)
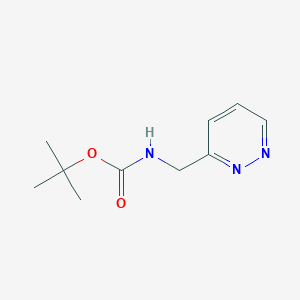

![3-Iodo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12955312.png)
